molecular formula C14H18ClN3O4S2 B2804139 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride CAS No. 857003-86-2

3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride

Cat. No. B2804139
CAS RN: 857003-86-2
M. Wt: 391.89
InChI Key: JZCFQSSVATYMIM-UHFFFAOYSA-N
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Description

“3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 857003-86-2 . It has a molecular weight of 391.9 and its IUPAC name is 3-({[3-(aminosulfonyl)benzyl]amino}methyl)benzenesulfonamide hydrochloride . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of sulfonamides like “this compound” often involves S-N coupling . There are several methods available for the synthesis of sulfonamides, including the reaction of sulfonyl chlorides with amines . Other methods involve the use of sulfonic acids or its sodium salts under microwave irradiation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17N3O4S2.ClH/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21;/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21);1H .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 216-218 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

Research in synthetic chemistry has led to the development of novel compounds and materials with potential applications in various fields. For instance, the synthesis and crystal structure of new Schiff bases have been explored for their unique properties. These compounds exhibit potential for further chemical modifications and applications in material sciences due to their structural features, such as intramolecular hydrogen bonds and π–π stacking interactions, which contribute to their stability and reactivity (Subashini et al., 2009).

Antimicrobial Activity

Sulfonamides and their derivatives have been studied for their antimicrobial properties. The synthesis of heterocycles based on sulfonamide structures has shown promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents. These compounds can inhibit the growth of various bacteria, offering a pathway for the development of new antibiotics to combat resistant strains (El‐Emary et al., 2002).

Metal Complexes for Biomedical Applications

The synthesis and characterization of sulfonamide metal complexes have opened new avenues in pharmaceutical and medical chemistry. These complexes exhibit significant biological activities, including antibacterial and antifungal properties, and have been investigated for their potential as antimicrobial agents. Their broad spectrum of activity makes them valuable in the search for new therapeutic agents (Pervaiz et al., 2020).

Catalytic and Pharmaceutical Chemistry

Sulfonamides are also pivotal in catalytic and pharmaceutical chemistry. Their ability to form stable complexes with metals has been utilized in catalysis, such as olefin polymerization. Moreover, the structural diversity and reactivity of sulfonamide derivatives allow for the synthesis of compounds with targeted pharmaceutical applications, including antitubercular and anticancer activities. This versatility underscores the importance of sulfonamides in drug development and chemical synthesis (Dighe et al., 2012).

Environmental Biodegradation

Interestingly, the environmental biodegradation of sulfonamide antibiotics has been a focus of research, exploring microbial strategies to eliminate these compounds from the environment. This research is crucial for addressing the persistence of antibiotics in the environment and their potential to promote antibiotic resistance. Understanding the mechanisms of microbial degradation can inform strategies to mitigate environmental contamination (Ricken et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2.ClH/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21;/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCFQSSVATYMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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